1-Bromo-2,2,3-trimethylpentane
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Overview
Description
1-Bromo-2,2,3-trimethylpentane is an organic compound with the molecular formula C8H17Br. It is a brominated alkane, specifically a branched alkyl bromide. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
1-Bromo-2,2,3-trimethylpentane can be synthesized through several methods:
Radical Bromination: This method involves the bromination of 2,2,3-trimethylpentane using bromine (Br2) in the presence of light or a radical initiator.
Industrial Production: In industrial settings, the compound can be produced through the bromination of 2,2,3-trimethylpentane using bromine or hydrobromic acid (HBr) under controlled conditions.
Chemical Reactions Analysis
1-Bromo-2,2,3-trimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: It can also undergo elimination reactions, such as dehydrohalogenation, where the bromine atom and a hydrogen atom are removed to form an alkene.
Scientific Research Applications
1-Bromo-2,2,3-trimethylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the preparation of specialized materials, including polymers and resins.
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds, where its bromine atom can be replaced with other functional groups to create biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-2,2,3-trimethylpentane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution and elimination reactions. The bromine atom, being a good leaving group, departs from the molecule, allowing the formation of a carbocation. This carbocation can then react with nucleophiles or undergo elimination to form alkenes .
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H17Br |
---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
1-bromo-2,2,3-trimethylpentane |
InChI |
InChI=1S/C8H17Br/c1-5-7(2)8(3,4)6-9/h7H,5-6H2,1-4H3 |
InChI Key |
VFKRRIBSUZCYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)(C)CBr |
Origin of Product |
United States |
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